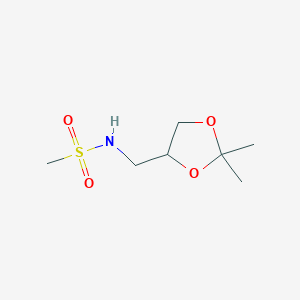
N-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)methanesulfonamide
Cat. No. B8340685
M. Wt: 209.27 g/mol
InChI Key: OMPPISWCDLLXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05919431
Procedure details


45.56 g (500 mmol) of 2,3-dihydroxypropylamine is introduced in 1000 ml of dimethylformamide. After 50.6 g (500 mmol) of triethylamine is added, 57.28 g (500 mmol) of methanesulfonic acid chloride, dissolved in 500 ml of dichloromethane, is instilled under nitrogen atmosphere at 0° C. Then, it is stirred for 1 hour at 0° C. and for 16 hours at room temperature. After the reaction (TLC control) is completed, it is filtered, and the filtrate is concentrated by evaporation in a vacuum. The residue is mixed with 500 ml of tetrahydrofuran, cooled to 0° C. and again filtered. The filtrate is mixed with 500 ml of tetrahydrofuran, 260 ml of 2,2-dimethoxypropane and 5.2 g of ammonium chloride. The resulting reaction mixture is refluxed for 4 hours, then the solvent is evaporated in a vacuum and the residue is taken up in dichloromethane. It is washed three times with one-percent aqueous citric acid, three times with saturated, aqueous sodium bicarbonate solution and finally three times with water. After the organic phase is dried on sodium sulfate, the solvent is drawn off in a vacuum and the residue is distilled on a bulb tube.





Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:5][OH:6])[CH2:3][NH2:4].C(N([CH2:12][CH3:13])CC)C.[CH3:14][S:15](Cl)(=[O:17])=[O:16].[CH3:19]N(C)C=O>ClCCl>[CH3:19][C:12]1([CH3:13])[O:6][CH2:5][CH:2]([CH2:3][NH:4][S:15]([CH3:14])(=[O:17])=[O:16])[O:1]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
45.56 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(CN)CO
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
50.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
57.28 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Then, it is stirred for 1 hour at 0° C. and for 16 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is instilled under nitrogen atmosphere at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the reaction (TLC control)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
it is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated by evaporation in a vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is mixed with 500 ml of tetrahydrofuran
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
again filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate is mixed with 500 ml of tetrahydrofuran, 260 ml of 2,2-dimethoxypropane and 5.2 g of ammonium chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated in a vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
It is washed three times with one-percent aqueous citric acid, three times with saturated, aqueous sodium bicarbonate solution and finally three times with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the organic phase is dried on sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue is distilled on a bulb tube
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(OC(CO1)CNS(=O)(=O)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
